molecular formula C20H21ClFN3 B12579966 4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-

4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-

Cat. No.: B12579966
M. Wt: 357.8 g/mol
InChI Key: OKGGBPZMSDNNFA-UHFFFAOYSA-N
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Description

4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- is a chemical compound with the molecular formula C20H21ClFN3 and a molecular weight of 357.8 g/mol. This compound is known for its unique structure, which includes a quinoline core substituted with chloro, fluoro, and tert-butylamino groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups on the quinoline ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Formation of Schiff Bases: The compound can react with aldehydes to form Schiff bases, which are known for their biological activities.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function . Molecular docking studies have shown that the length of the carbon-chain linker and electronic properties of the compound are crucial for its biological activity .

Comparison with Similar Compounds

4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- can be compared with other similar compounds, such as:

  • 7-chloro-N-(2-chlorobenzyl)-4-quinolinamine hydrochloride
  • N(3)-(7-chloro-quinolin-4-yl)-N(1),N(1)-dimethyl-butane-1,3-diamine phosphate
  • Terbuthylazine

These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of chloro, fluoro, and tert-butylamino groups in 4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H21ClFN3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[3-[(tert-butylamino)methyl]-4-fluorophenyl]-7-chloroquinolin-4-amine

InChI

InChI=1S/C20H21ClFN3/c1-20(2,3)24-12-13-10-15(5-7-17(13)22)25-18-8-9-23-19-11-14(21)4-6-16(18)19/h4-11,24H,12H2,1-3H3,(H,23,25)

InChI Key

OKGGBPZMSDNNFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F

Origin of Product

United States

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